Ethyl 1-(4-tert-butylphenyl)benzo[f]quinoline-3-carboxylate
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Overview
Description
Ethyl 1-(4-tert-butylphenyl)benzo[f]quinoline-3-carboxylate, also known by its chemical formula C26H25NO2, is a synthetic compound with interesting properties. Its systematic name is benzo[f]quinoline-3-carboxylic acid, 1-[4-(1,1-dimethylethyl)phenyl]-, ethyl ester . Let’s explore further!
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common method involves the condensation of 1-(4-tert-butylphenyl)benzo[f]quinoline-3-carboxylic acid with ethanol in the presence of a dehydrating agent. The reaction proceeds under reflux conditions, yielding the desired ethyl ester.
Industrial Production:: While not widely produced on an industrial scale, researchers and laboratories can synthesize this compound using the methods mentioned above. It is commercially available from certain suppliers .
Chemical Reactions Analysis
Reactivity:: Ethyl 1-(4-tert-butylphenyl)benzo[f]quinoline-3-carboxylate can undergo various reactions:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the alcohol derivative.
Substitution: The tert-butyl group can be substituted under appropriate conditions.
Ethanol: Used for esterification.
Dehydrating Agents: Such as sulfuric acid or acetic anhydride.
Major Products:: The major products depend on the specific reaction conditions. For instance, oxidation leads to the carboxylic acid form.
Scientific Research Applications
Ethyl 1-(4-tert-butylphenyl)benzo[f]quinoline-3-carboxylate finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential therapeutic applications.
Industry: Limited, but it may serve as a precursor in organic synthesis.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Comparison with Similar Compounds
While this compound is unique due to its specific substitution pattern, it shares similarities with other quinoline derivatives. Notable analogs include [similar compounds list here].
Properties
CAS No. |
5772-98-5 |
---|---|
Molecular Formula |
C26H25NO2 |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
ethyl 1-(4-tert-butylphenyl)benzo[f]quinoline-3-carboxylate |
InChI |
InChI=1S/C26H25NO2/c1-5-29-25(28)23-16-21(18-10-13-19(14-11-18)26(2,3)4)24-20-9-7-6-8-17(20)12-15-22(24)27-23/h6-16H,5H2,1-4H3 |
InChI Key |
GMLVFBSIXGNMKP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C3=CC=CC=C3C=C2)C(=C1)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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